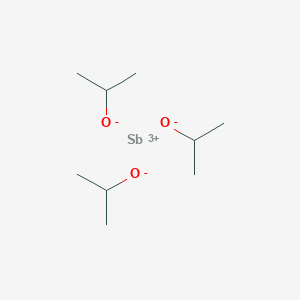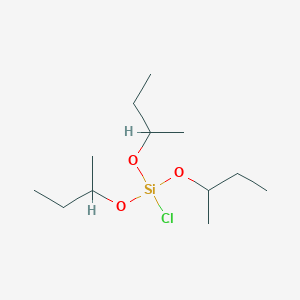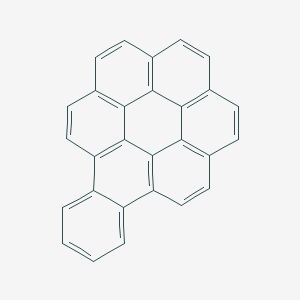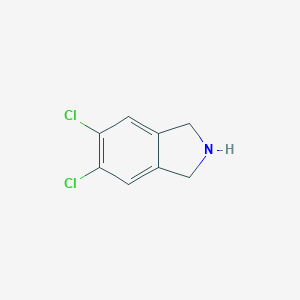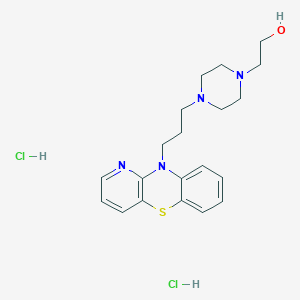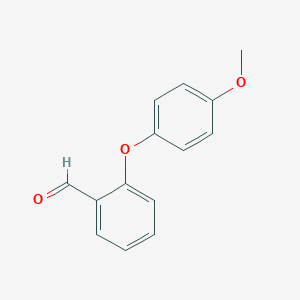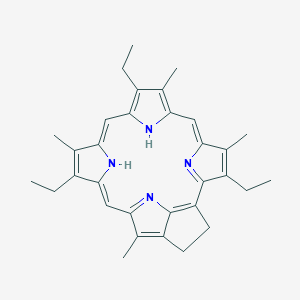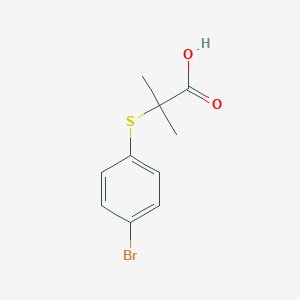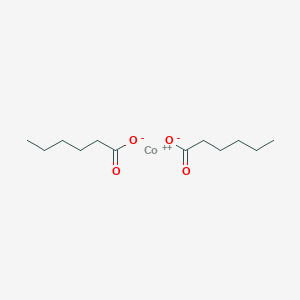
Cobalt(2+);hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);hexanoate, also known as cobalt(II) hexanoate or cobaltous hexanoate, is a chemical compound with the formula Co(C5H11COO)2. It is a dark green powder that is soluble in organic solvents but insoluble in water. Cobalt(2+);hexanoate has been studied extensively for its potential applications in various fields, including catalysis, electronics, and medicine. In
Aplicaciones Científicas De Investigación
Cobalt(2+);hexanoate has been studied for its potential applications in various fields of scientific research. In catalysis, it has been used as a catalyst for the oxidation of alcohols and aldehydes. In electronics, it has been explored as a potential material for magnetic data storage devices. In medicine, it has shown promise as an anti-tumor agent and as a contrast agent for magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of Cobalt(2+);hexanoate(2+);hexanoate is not fully understood. However, it is believed to exert its effects by interacting with cellular proteins and enzymes. In cancer cells, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. In MRI, it acts as a contrast agent by altering the magnetic properties of water molecules in tissues.
Efectos Bioquímicos Y Fisiológicos
Cobalt(2+);hexanoate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In MRI, it has been used to enhance the contrast between different types of tissues, allowing for better visualization of internal organs and structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cobalt(2+);hexanoate(2+);hexanoate in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is its potential toxicity, particularly at high doses. It can also be difficult to control the concentration and distribution of the compound in biological systems.
Direcciones Futuras
There are several future directions for research on Cobalt(2+);hexanoate(2+);hexanoate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dose, route of administration, and safety profile of the compound. Another area of research is its potential as a contrast agent for MRI. New formulations and imaging techniques may improve its efficacy and reduce potential side effects. Finally, there is potential for the use of Cobalt(2+);hexanoate(2+);hexanoate in other fields, such as catalysis and electronics, where its unique properties may be exploited for new applications.
Métodos De Síntesis
Cobalt(2+);hexanoate can be synthesized by reacting Cobalt(2+);hexanoate(II) acetate with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction produces Cobalt(2+);hexanoate(2+);hexanoate and acetic acid as a byproduct. The purity and yield of the product can be improved by using a solvent such as ethanol and by controlling the reaction temperature and time.
Propiedades
Número CAS |
17527-88-7 |
|---|---|
Nombre del producto |
Cobalt(2+);hexanoate |
Fórmula molecular |
C12H22CoO4 |
Peso molecular |
289.23 g/mol |
Nombre IUPAC |
cobalt(2+);hexanoate |
InChI |
InChI=1S/2C6H12O2.Co/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
NMNZGKIKHBYUNG-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



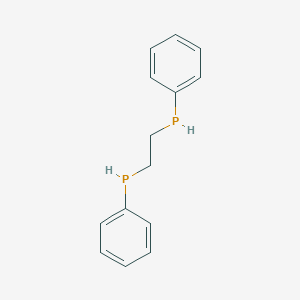
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
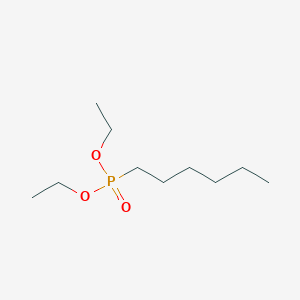
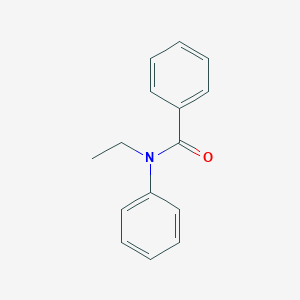
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
